Cas no 75707-93-6 (2-chloro-4-(2-nitroethyl)phenol)

2-chloro-4-(2-nitroethyl)phenol structure
75707-93-6 structure
Product Name:2-chloro-4-(2-nitroethyl)phenol
CAS No:75707-93-6
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD03410631
CID:3483645
PubChem ID:59730340
Update Time:2025-07-25

2-chloro-4-(2-nitroethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • PHENOL, 2-CHLORO-4-(2-NITROETHYL)-
    • 2-chloro-4-(2-nitroethyl)phenol
    • MDL: MFCD03410631
    • Inchi: 1S/C8H8ClNO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-2,5,11H,3-4H2
    • InChI Key: XTENMPHUIYGSFX-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(CC[N+]([O-])=O)C=C1Cl

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Additional information on 2-chloro-4-(2-nitroethyl)phenol

Introduction to 2-chloro-4-(2-nitroethyl)phenol (CAS No. 75707-93-6)

2-chloro-4-(2-nitroethyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 75707-93-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a chloro and nitroethyl substituent on a phenolic backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-chloro-4-(2-nitroethyl)phenol consists of a benzene ring substituted at the 2-position with a chlorine atom and at the 4-position with a 2-nitroethyl group. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring imparts distinct reactivity, making it a versatile building block for further functionalization. This structural arrangement not only influences its physical and chemical properties but also its potential biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-chloro-4-(2-nitroethyl)phenol and its derivatives. The compound's phenolic moiety suggests possible applications in antioxidant and anti-inflammatory drug development. Additionally, the nitroethyl group can serve as a handle for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities.

One of the most compelling aspects of 2-chloro-4-(2-nitroethyl)phenol is its role as a precursor in the synthesis of novel therapeutic agents. Researchers have been investigating its utility in creating compounds that target specific biological pathways implicated in diseases such as cancer, neurodegeneration, and infectious disorders. The ability to modify its structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is crucial for developing effective drugs.

The synthesis of 2-chloro-4-(2-nitroethyl)phenol typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The chlorination step at the 2-position is often achieved using reagents such as phosphorus oxychloride (POCl₃), while the introduction of the 2-nitroethyl group can be accomplished through nucleophilic substitution reactions. These synthetic routes highlight the compound's accessibility and feasibility for large-scale production.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of 2-chloro-4-(2-nitroethyl)phenol. Molecular modeling studies have revealed insights into its interactions with biological targets, providing valuable information for drug design. These computational approaches complement experimental investigations, offering a synergistic strategy for optimizing drug candidates.

The pharmacological evaluation of 2-chloro-4-(2-nitroethyl)phenol has shown promising results in preclinical studies. Its derivatives have demonstrated efficacy in inhibiting enzymes and receptors involved in disease pathways. For instance, certain analogs have exhibited inhibitory activity against kinases and other enzymes overexpressed in cancer cells, suggesting their potential as anticancer agents. Additionally, structural analogs have shown promise in modulating inflammatory responses, making them attractive candidates for anti-inflammatory therapies.

The safety profile of 2-chloro-4-(2-nitroethyl)phenol is another critical aspect that has been thoroughly examined. Preliminary toxicology studies indicate that the compound exhibits moderate toxicity at high concentrations but remains relatively well-tolerated at lower doses. Further research is ongoing to fully characterize its safety profile and to identify any potential long-term effects associated with its use.

The industrial relevance of 2-chloro-4-(2-nitroethyl)phenol extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing proprietary derivatives based on this compound for clinical development. The growing demand for innovative therapeutic agents has positioned 75707-93-6 as a key intermediate in the pharmaceutical supply chain.

In conclusion, 2-chloro-4-(2-nitroethyl)phenol (CAS No. 75707-93-6) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile reactivity. Its potential applications in drug development, coupled with ongoing research efforts, make it a promising candidate for future therapeutics. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in addressing unmet medical needs.

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